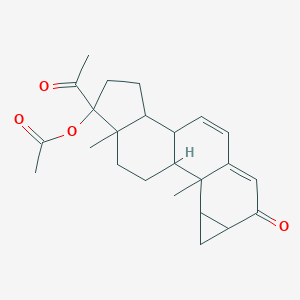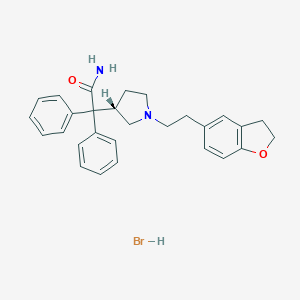
达非那新氢溴酸盐
描述
达非那新氢溴酸盐是一种主要用于治疗由膀胱过度活动症引起的尿失禁的药物。 它作为 M3 毒蕈碱乙酰胆碱受体的选择性拮抗剂发挥作用,该受体负责膀胱肌肉收缩 。 该化合物在美国和加拿大以 Enablex 的商品名销售,在欧盟以 Emselex 的商品名销售 .
科学研究应用
达非那新氢溴酸盐在科学研究中具有广泛的应用:
作用机制
达非那新氢溴酸盐通过选择性阻断 M3 毒蕈碱乙酰胆碱受体发挥作用,该受体主要负责膀胱肌肉收缩 。 通过抑制该受体,达非那新可减少排尿的急迫感,并有助于控制膀胱过度活动症的症状 。 M3 受体的选择性被认为通过最大限度地减少与非选择性毒蕈碱拮抗剂相关的副作用来提供治疗优势 .
类似化合物:
奥昔布宁: 另一种用于治疗膀胱过度活动症的毒蕈碱受体拮抗剂。
达非那新氢溴酸盐的独特性: 达非那新氢溴酸盐对 M3 受体的高选择性使其有别于其他毒蕈碱拮抗剂。 这种选择性被认为可以降低口干和便秘等副作用的发生率,使其成为某些患者的首选 .
生化分析
Biochemical Properties
Darifenacin hydrobromide selectively antagonizes the muscarinic M3 receptor . M3 receptors are involved in contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function . Darifenacin hydrobromide has greater affinity for the M3 receptor than for the other known muscarinic receptors .
Cellular Effects
Darifenacin hydrobromide’s primary cellular effect is the reduction of bladder muscle contractions, thereby decreasing the urgency to urinate . This is achieved by blocking the M3 muscarinic acetylcholine receptors, which mediate these contractions .
Molecular Mechanism
The molecular mechanism of action of Darifenacin hydrobromide involves the competitive antagonism of the muscarinic M3 receptor . By blocking this receptor, Darifenacin hydrobromide prevents acetylcholine from binding and initiating bladder muscle contractions .
Temporal Effects in Laboratory Settings
Darifenacin hydrobromide has a short terminal elimination half-life after intravenous and immediate-release oral dosage forms (3–4 hours) but this increased with a prolonged-release (PR) formulation (14–16 hours) . Steady state is achieved after 6 days of once-daily administration of the PR formulation .
Metabolic Pathways
Darifenacin hydrobromide is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . Metabolism is mediated by hepatic cytochrome P450 enzymes CYP2D6 and CYP3A4 . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .
Transport and Distribution
Darifenacin hydrobromide is well absorbed from the gastrointestinal tract and very little unchanged drug (<2%) is recovered in the faeces . It is highly protein bound (98%), primarily to alpha-1-acid glycoprotein . The apparent volume of distribution is about 163L .
Subcellular Localization
Given its mechanism of action, it can be inferred that Darifenacin hydrobromide likely interacts with muscarinic M3 receptors located on the cell surface of bladder muscle cells .
准备方法
合成路线和反应条件: 达非那新氢溴酸盐的合成涉及 (3S)-1-(2-(2,3-二氢-5-苯并呋喃基)乙基)-α,α-二苯基-3-吡咯烷酰胺与 5-(2-溴乙基)-2,3-二氢苯并呋喃在无机碱存在下的烷基化 。 该反应在水和有机溶剂(如脂肪烃、脂环烃或芳香烃)的非均相体系中进行 。 然后分离粗达非那新碱,并通过加入酮或醇和浓氢溴酸将其转化为氢溴酸盐 .
工业生产方法: 达非那新氢溴酸盐的工业生产遵循类似的合成路线,但针对更高的产量和纯度进行了优化。 该工艺涉及对反应条件的严格控制,以最大限度地减少副产物并确保质量的一致性 .
化学反应分析
反应类型: 达非那新氢溴酸盐主要由于活性官能团的存在而发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .
常用试剂和条件:
取代反应: 通常涉及烷基卤化物和碱等试剂。
氧化反应: 可以使用高锰酸钾或三氧化铬等氧化剂进行。
还原反应: 通常涉及氢化铝锂或硼氢化钠等还原剂.
主要产物: 由这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,取代反应可能会产生各种烷基化衍生物,而氧化和还原反应可以改变分子中存在的官能团 .
相似化合物的比较
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Tolterodine: A non-selective muscarinic antagonist with similar indications but a different side effect profile.
Solifenacin: A selective M3 receptor antagonist like darifenacin, but with different pharmacokinetic properties.
Uniqueness of Darifenacin Hydrobromide: Darifenacin hydrobromide’s high selectivity for the M3 receptor distinguishes it from other muscarinic antagonists. This selectivity is thought to reduce the incidence of side effects such as dry mouth and constipation, making it a preferred choice for some patients .
属性
IUPAC Name |
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAVIASOPREUIT-VQIWEWKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046780 | |
| Record name | Darifenacin hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133099-07-7 | |
| Record name | Darifenacin hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133099-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Darifenacin hydrobromide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133099077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Darifenacin hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, hydrobromide (1:1), (3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DARIFENACIN HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR02EYQ8GV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



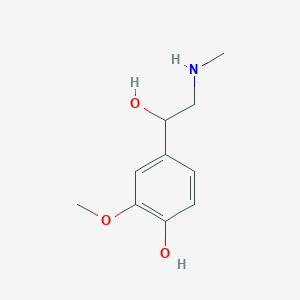

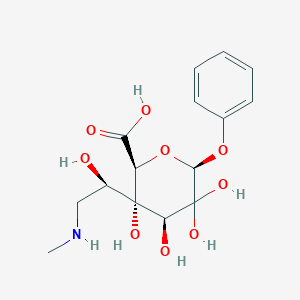


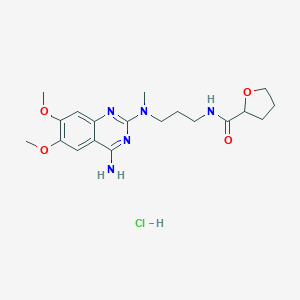
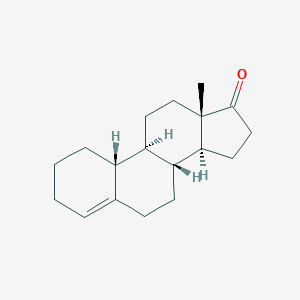
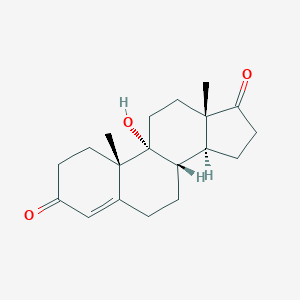

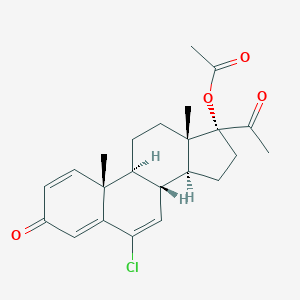
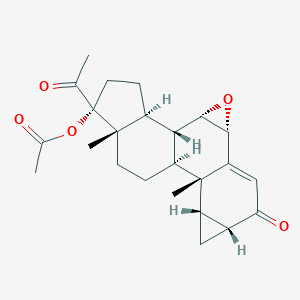
![[(1S,2S,3S,5R,9S,10S,11R,12S,15R,16S)-15-Acetyl-9-chloro-10-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-enyl] acetate](/img/structure/B195058.png)
